2-(aminomethyl)-4-chloro-N-methylaniline dihydrochloride
Description
2-(aminomethyl)-4-chloro-N-methylaniline dihydrochloride is a chemical compound with significant applications in various scientific fields. It is characterized by the presence of an aminomethyl group, a chloro substituent, and a methylaniline moiety, all contributing to its unique chemical properties.
Properties
CAS No. |
2758006-32-3 |
|---|---|
Molecular Formula |
C8H13Cl3N2 |
Molecular Weight |
243.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-4-chloro-N-methylaniline dihydrochloride typically involves the reaction of 4-chloro-N-methylaniline with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
In industrial settings, the production of 2-(aminomethyl)-4-chloro-N-methylaniline dihydrochloride may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(aminomethyl)-4-chloro-N-methylaniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-(aminomethyl)-4-chloro-N-methylaniline dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymer stabilizers.
Mechanism of Action
The mechanism of action of 2-(aminomethyl)-4-chloro-N-methylaniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(aminomethyl)benzimidazole dihydrochloride: Shares the aminomethyl group but differs in the aromatic ring structure.
4-chloro-N-methylaniline: Lacks the aminomethyl group, resulting in different chemical properties.
N-methylaniline: Does not contain the chloro or aminomethyl substituents, leading to distinct reactivity.
Uniqueness
2-(aminomethyl)-4-chloro-N-methylaniline dihydrochloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the chloro and aminomethyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
